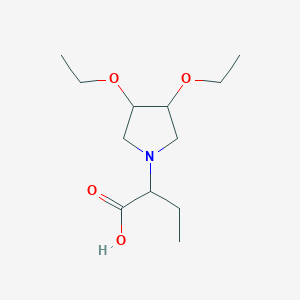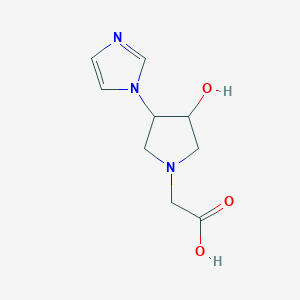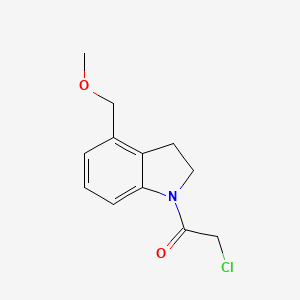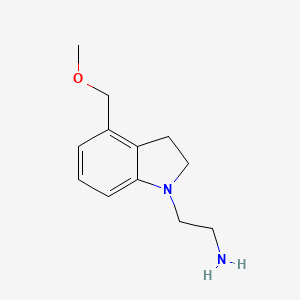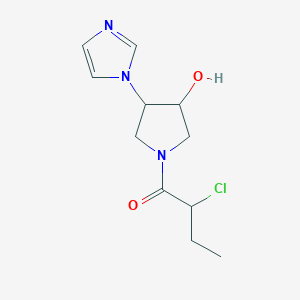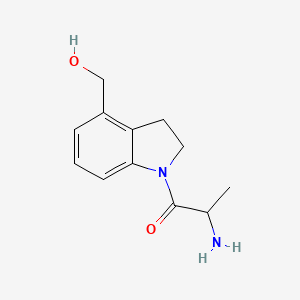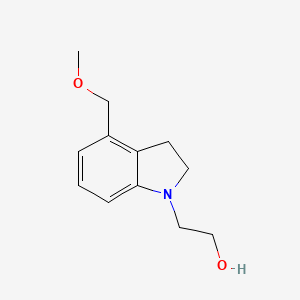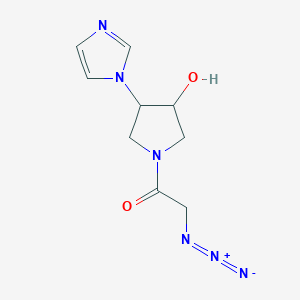![molecular formula C11H13N3OS B1478363 1-(Tiazolo[5,4-b]piridin-2-il)piperidin-4-ol CAS No. 2097992-92-0](/img/structure/B1478363.png)
1-(Tiazolo[5,4-b]piridin-2-il)piperidin-4-ol
Descripción general
Descripción
“1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol” is a novel compound that has been designed and synthesized . It is a derivative of thiazolo[5,4-b]pyridine, which is a heterocyclic compound . The molecular formula of this compound is C11H13N3OS and it has a molecular weight of 235.31 g/mol.
Synthesis Analysis
The synthesis of this compound involves a series of steps starting from commercially available substances . The process is efficient and yields moderate to good results .Molecular Structure Analysis
The molecular structure of “1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol” is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis
This compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol” are characterized by its molecular formula (C11H13N3OS) and molecular weight (235.31 g/mol).Aplicaciones Científicas De Investigación
Actividad antioxidante
Las tiazolo[5,4-b]piridinas, que incluyen “1-(Tiazolo[5,4-b]piridin-2-il)piperidin-4-ol”, se ha informado que exhiben una alta actividad antioxidante . Esto las hace potencialmente útiles en el tratamiento de enfermedades causadas por estrés oxidativo.
Actividad antimicrobiana
También se ha encontrado que estos compuestos tienen propiedades antimicrobianas . Esto sugiere que podrían desarrollarse en nuevos fármacos antimicrobianos, ayudando a combatir las cepas resistentes de bacterias.
Actividad herbicida
Las tiazolo[5,4-b]piridinas se han identificado como que tienen actividad herbicida . Esto significa que podrían usarse en el desarrollo de nuevos herbicidas.
Actividad antiinflamatoria
Se ha demostrado que estos compuestos tienen efectos antiinflamatorios . Esto sugiere que podrían usarse en el tratamiento de enfermedades inflamatorias.
Actividad antifúngica
Se ha informado que las tiazolo[5,4-b]piridinas tienen propiedades antifúngicas . Esto podría conducir al desarrollo de nuevos medicamentos antifúngicos.
Actividad antitumoral
Se ha encontrado que estos compuestos tienen actividades antitumorales . Esto sugiere que podrían usarse en el desarrollo de nuevos tratamientos contra el cáncer.
Inhibición de la fosfoinositida 3-quinasa
Se ha diseñado y sintetizado una serie de nuevos análogos de tiazolo[5,4-b]piridina sustituidos con 2-piridil, 4-morfolinil, y estos compuestos N-heterocíclicos mostraron una potente actividad inhibitoria de la fosfoinositida 3-quinasa (PI3K) . Esto sugiere que podrían usarse en el tratamiento de enfermedades relacionadas con la vía PI3K.
Antagonismo del receptor de histamina H3
Se ha informado que algunos representantes de esta clase son antagonistas del receptor de histamina H3 . Esto sugiere aplicaciones potenciales en el tratamiento de alergias y otras afecciones relacionadas con el receptor de histamina H3.
Mecanismo De Acción
Target of Action
The primary target of the compound “1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol” is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, the PI3K, by inhibiting its activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of the PI3K enzymatic activity .
Biochemical Pathways
The inhibition of PI3K by the compound affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to the disruption of the PI3K/AKT/mTOR pathway . This can result in the inhibition of cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) enzymes . This compound interacts with various enzymes, proteins, and other biomolecules, including PI3Kα, PI3Kγ, and PI3Kδ, exhibiting potent inhibitory activity with nanomolar IC50 values . The nature of these interactions involves binding to the kinase through key hydrogen bonds, which is essential for its inhibitory potency .
Cellular Effects
The effects of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol on various types of cells and cellular processes are profound. This compound influences cell function by targeting the PI3K signaling pathway, which is critical for cell growth, survival, proliferation, and differentiation . By inhibiting PI3K, 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol can affect cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for tumor-targeted therapy .
Molecular Mechanism
At the molecular level, 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol exerts its effects through binding interactions with biomolecules, particularly PI3K enzymes . The compound’s thiazolo[5,4-b]pyridine core is directly involved in binding to the kinase, forming key hydrogen bonds that inhibit the enzyme’s activity . This inhibition leads to downstream effects on cell signaling pathways and gene expression, contributing to its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity with minimal adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and the compound’s therapeutic window are critical considerations for its use in animal models .
Metabolic Pathways
1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity . The compound’s metabolism can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol within cells and tissues are critical for its activity and function . The compound interacts with transporters and binding proteins that influence its localization and accumulation . These interactions can affect the compound’s efficacy and safety, making it essential to study its transport and distribution patterns .
Subcellular Localization
The subcellular localization of 1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol plays a significant role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c15-8-3-6-14(7-4-8)11-13-9-2-1-5-12-10(9)16-11/h1-2,5,8,15H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQKYYPNSADQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=C(S2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



